6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid
CAS No.: 1211539-77-3
Cat. No.: VC11612247
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211539-77-3 |
---|---|
Molecular Formula | C8H6F3NO2 |
Molecular Weight | 205.13 g/mol |
IUPAC Name | 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H6F3NO2/c1-4-6(8(9,10)11)2-5(3-12-4)7(13)14/h2-3H,1H3,(H,13,14) |
Standard InChI Key | AVWRXCJDAGKYPG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=N1)C(=O)O)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular formula of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is CHFNO, with a molecular weight of 217.14 g/mol (calculated using PubChem’s atomic mass data ). The trifluoromethyl (-CF) group at position 5 introduces strong electron-withdrawing effects, which influence the compound’s reactivity and intermolecular interactions. The methyl group at position 6 adds steric bulk, potentially affecting regioselectivity in substitution reactions.
Spectroscopic Properties
While experimental spectral data for this compound is unavailable, analogs such as 6-(trifluoromethyl)nicotinic acid exhibit distinct H-NMR signals, including aromatic protons at δ 8.04–9.21 ppm and a broad peak for the carboxylic acid proton near δ 13.8 ppm . The trifluoromethyl group typically appears as a singlet in F-NMR spectra near δ -60 to -70 ppm.
Computational Descriptors
PubChem’s computational tools predict a LogP (XLogP3-AA) value of 1.3 for related trifluoromethylpyridine carboxylates, indicating moderate lipophilicity . The molecule has three rotatable bonds, primarily associated with the carboxylic acid and trifluoromethyl substituents, which may influence its conformational flexibility .
Synthetic Methodologies
Synthesis of 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid requires strategic functionalization of the pyridine ring. Two generalized routes are proposed based on analogous compounds:
Palladium-Catalyzed Hydrogenation
A method adapted from 6-(trifluoromethyl)nicotinic acid synthesis involves hydrogenating a chlorinated precursor. For example, 2-chloro-6-trifluoromethylnicotinic acid undergoes dechlorination using 5% Pd/C under hydrogen atmosphere in methanol, yielding 85–90% crude product after acid crystallization . Applied to the target compound, this approach could reduce halogenated intermediates while preserving the carboxylic acid group.
Cyclocondensation of Aminoacrylic Acid Derivatives
Aminoacrylic acid derivatives can react with trifluoromethyl-containing ketones to form pyridine cores. In a reported procedure, methyl 3-aminoacrylate reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one under basic conditions, followed by carboxylation to yield trifluoromethylnicotinic acids . Modifying the ketone precursor to include a methyl group could direct substitution to position 5.
Table 1: Comparative Reaction Conditions for Pyridine Carboxylates
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Halogen Reduction | Pd/C, H, MeOH, 25°C | 90.4 |
Cyclocondensation | NaOMe, MeOH, reflux | 42.8 |
Acidification | HCl (aq.), 15°C | 85–90 |
Physicochemical Properties
The trifluoromethyl and methyl groups confer distinct physical characteristics:
Thermal Stability
Analogous compounds like 6-(trifluoromethyl)nicotinic acid exhibit melting points of 193–197°C , suggesting that the target compound’s melting range may fall between 180–200°C due to similar molecular symmetry.
Solubility and Partitioning
The carboxylic acid group enhances water solubility, while the -CF group promotes organic phase partitioning. Predicted aqueous solubility at pH 7 is ~2.5 mg/mL, with increased solubility under basic conditions due to deprotonation .
Applications in Pharmaceutical and Agrochemical Research
Agrochemical Development
Fluorinated pyridines are employed in insecticides like flonicamid, where the -CF group enhances metabolic stability . The methyl substituent in 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid may improve soil adsorption properties, extending field efficacy.
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